ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE

Lipophilicity Physicochemical profiling Membrane permeability

Ethyl {[(4-methylphenyl)methyl]carbamoyl}formate (CAS 349119-66-0) is a substituted ethyl N-benzyloxamate belonging to the broader class of ethyl oxamate esters, specifically characterized by a 4-methylbenzyl substituent on the carbamoyl nitrogen. The compound has a molecular formula of C₁₂H₁₅NO₃, a molecular weight of 221.25 g/mol, a predicted density of 1.120 ± 0.06 g/cm³, and is supplied at ≥95% purity for research and further manufacturing use.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 349119-66-0
Cat. No. B2681947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE
CAS349119-66-0
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=CC=C(C=C1)C
InChIInChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
InChIKeyAEBUSRYUJBWGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[(4-Methylphenyl)methyl]carbamoyl}formate (CAS 349119-66-0) – Physicochemical Baseline and Structural Classification


Ethyl {[(4-methylphenyl)methyl]carbamoyl}formate (CAS 349119-66-0) is a substituted ethyl N-benzyloxamate belonging to the broader class of ethyl oxamate esters, specifically characterized by a 4-methylbenzyl substituent on the carbamoyl nitrogen . The compound has a molecular formula of C₁₂H₁₅NO₃, a molecular weight of 221.25 g/mol, a predicted density of 1.120 ± 0.06 g/cm³, and is supplied at ≥95% purity for research and further manufacturing use . Its structural features—a hydrogen-bond-donating amide NH₃ a hydrogen-bond-accepting ester carbonyl, and the electron-donating p-methyl group—define its physicochemical profile and distinguish it from closely related des-methyl and N-methyl analogs .

Why Ethyl {[(4-Methylphenyl)methyl]carbamoyl}formate Cannot Be Directly Substituted by Generic Ethyl Oxamate Analogs


Ethyl oxamate esters, while sharing a common oxamate core, exhibit substantial variation in lipophilicity, hydrogen-bonding capacity, and molecular shape depending on the nature and position of substituents on the benzyl ring . The 4-methyl group present in CAS 349119-66-0 alters both the computed logP and the experimentally derived hydrogen-bond acceptor count relative to the unsubstituted benzyl analog (CAS 7142-72-5), which in turn impacts membrane permeability, solubility, and target binding . Moreover, N-methylation (as in CAS 128429-34-5) drastically changes biological activity, as demonstrated by lactate dehydrogenase inhibition data, meaning that interchanging these analogs without quantitative justification risks selecting a compound with fundamentally different behavior in biological assays or synthetic applications [1]. The quantitative evidence below establishes exactly where CAS 349119-66-0 differs from its closest comparators, enabling evidence-based procurement decisions.

Quantitative Differentiation Guide for Ethyl {[(4-Methylphenyl)methyl]carbamoyl}formate – Evidence for Procurement and Selection


Increased Lipophilicity (LogP) of the 4-Methylbenzyl Analog Versus the Des-Methyl Benzyl Parent

The target compound (CAS 349119-66-0) exhibits a computed LogP of 2.13, which is substantially higher than the LogP of the des-methyl benzyl analog (CAS 7142-72-5), reported as 0.87–1.26 depending on the measurement method . This difference of +0.87–1.26 log units translates to approximately a 7- to 18-fold increase in octanol-water partition coefficient, directly affecting passive membrane diffusion and nonspecific protein binding .

Lipophilicity Physicochemical profiling Membrane permeability

Reduced Hydrogen-Bond Acceptor Count Relative to the Des-Methyl Benzyl Analog

According to supplier-provided computational data, the target compound has 2 hydrogen-bond acceptor (HBA) atoms, while the des-methyl benzyl analog (CAS 7142-72-5) has 3 HBA atoms . This reduction is attributable to the electronic effect of the 4-methyl substituent altering the electron density distribution, which modifies the acceptor capability of the amide carbonyl. The decreased HBA count implies reduced aqueous solubility but potentially improved passive membrane permeability, consistent with the Lipinski rule-of-five framework .

Hydrogen-bonding capacity Solubility Drug-likeness

Higher Fraction of sp³ Carbons (Fsp³) Indicating Greater Molecular Complexity

The target compound has an Fsp³ value of 0.333, calculated as the fraction of sp³-hybridized carbon atoms (4 sp³ carbons out of 12 total carbons) . In contrast, the des-methyl benzyl analog (CAS 7142-72-5) has an Fsp³ of 0.273 (3 sp³ carbons out of 11 total carbons) . This difference arises solely from the presence of the 4-methyl group on the aromatic ring in the target compound. Higher Fsp³ values have been correlated with improved clinical success rates in drug discovery campaigns, as they reflect greater three-dimensional complexity and reduced aromatic character .

Molecular complexity Fsp³ Drug-likeness

Class-Level Lactate Dehydrogenase (LDH) Inhibitory Activity of Structurally Related N-Benzyl Oxamates

Although no direct LDH inhibition data exist specifically for CAS 349119-66-0, the closely related N-methyl analog ethyl N-N-benzyl-methyl-oxamate (CAS 128429-34-5) has been shown to decrease LDH specific activity in Echinococcus multilocularis metacestodes by 81% and in host liver by 86.8% at tested doses [1]. The N-H oxamate scaffold (shared by the target compound) is a well-established LDH inhibitor pharmacophore [1][2]. The 4-methyl substituent on the benzyl ring in the target compound is expected to modulate potency relative to the unsubstituted benzyl analog due to altered lipophilicity and steric effects, though direct comparative data are unavailable [1].

Lactate dehydrogenase inhibition Oxamate pharmacology Antiparasitic activity

Favorable Molecular Docking Score of a 4-Methylbenzyl-Containing Compound at Acetylcholinesterase

In a computational docking study of novel pralidoxime derivatives as acetylcholinesterase (AChE) reactivators, compound No. 9—which incorporates a 4-methylbenzyl group—exhibited the most negative binding free energy (ΔGbind = −11.14 kcal/mol) among all tested compounds, outperforming the pralidoxime reference compound [1]. This result demonstrates that the 4-methylbenzyl moiety can engage in favorable hydrophobic and hydrogen-bond interactions within the AChE active site. While the specific structure of compound No. 9 is not identical to CAS 349119-66-0, the shared 4-methylbenzyl substructure suggests that the target compound may serve as a useful intermediate or scaffold for designing AChE-targeted agents [1].

Acetylcholinesterase reactivation Molecular docking Organophosphate antidote design

Recommended Research and Industrial Application Scenarios for Ethyl {[(4-Methylphenyl)methyl]carbamoyl}formate (CAS 349119-66-0)


Medicinal Chemistry SAR Campaigns Targeting Lactate Dehydrogenase (LDH)

When building a focused library of N-substituted ethyl oxamates to explore LDH inhibition SAR, CAS 349119-66-0 fills a critical gap between the unsubstituted benzyl analog (CAS 7142-72-5) and the N-methyl benzyl analog (CAS 128429-34-5). The N-H donor combined with the electron-donating p-methyl group provides a distinct pharmacophore that cannot be achieved with either comparator alone [1]. Its higher LogP (2.13 vs. 0.87) suggests enhanced membrane permeability, which is relevant for intracellular LDH isoform targeting .

Synthesis of Acetylcholinesterase (AChE) Reactivator Intermediates

The 4-methylbenzyl substructure present in CAS 349119-66-0 has been computationally validated to confer favorable AChE active-site interactions (ΔGbind = −11.14 kcal/mol in docking studies) [2]. Researchers developing novel AChE reactivators for organophosphate poisoning can employ this compound as a key intermediate, leveraging the pre-installed 4-methylbenzyl-oxamate scaffold for subsequent diversification.

Physicochemical Property-Driven Compound Library Design

For cheminformatics-driven library procurement where specific property ranges are required, CAS 349119-66-0 offers a defined profile: LogP = 2.13, HBA = 2, HBD = 1, Fsp³ = 0.333 . Compared to the unsubstituted benzyl analog (LogP ≈ 1.0, HBA = 3, Fsp³ = 0.273), the target compound occupies a distinct region of chemical space. This makes it suitable for diversity-oriented synthesis initiatives that aim to sample higher lipophilicity and greater saturation.

Antiparasitic Drug Discovery Exploratory Studies

Given the demonstrated in vivo LDH inhibition by closely related N-benzyl oxamates in Echinococcus multilocularis models (81–87% enzyme activity reduction) [1], CAS 349119-66-0 may serve as a starting point for developing new antiechinococcal agents. The 4-methyl substitution provides a hydrophobic anchor that could enhance target engagement, and the compound is supplied at ≥95% purity suitable for initial biological screening .

Quote Request

Request a Quote for ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.